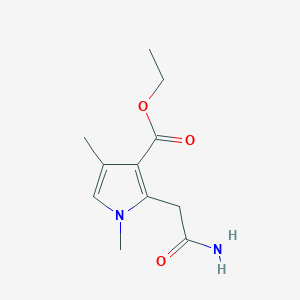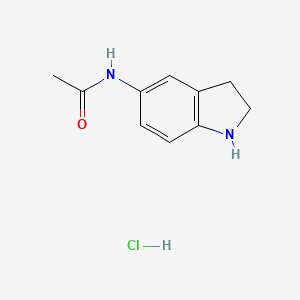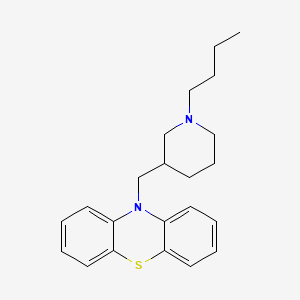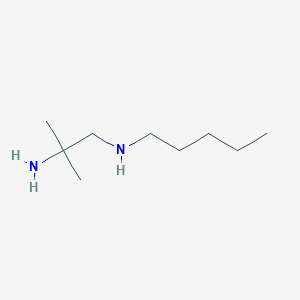
1,2-Propanediamine, 2-methyl-N1-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, 2-methyl-N1-pentyl- is an organic compound with the molecular formula C9H22N2 It is a derivative of 1,2-propanediamine, where the 2-methyl group is substituted with an N1-pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl- typically involves the reaction of 2-methyl-1,2-propanediamine with an appropriate alkylating agent, such as pentyl bromide, under basic conditions. The reaction can be carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of 1,2-Propanediamine, 2-methyl-N1-pentyl- may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-pentyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, 2-methyl-N1-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediamine: A simpler analog without the 2-methyl and N1-pentyl substitutions.
2-Methyl-1,2-propanediamine: Lacks the N1-pentyl group.
N1-Isopropyl-2-methyl-1,2-propanediamine: Similar structure but with an isopropyl group instead of a pentyl group.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2-methyl-1-N-pentylpropane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-5-6-7-11-8-9(2,3)10/h11H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
MXGARXKBWGDSSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
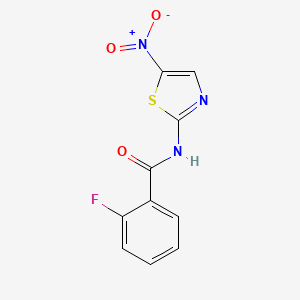
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
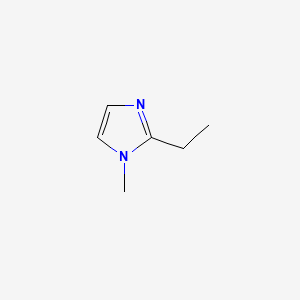
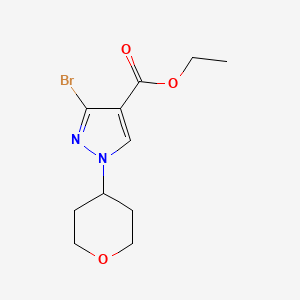
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)


